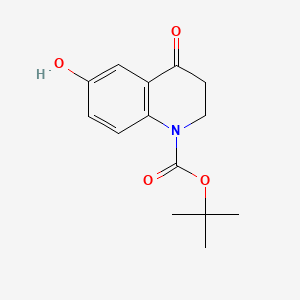
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide, also known as BHPC, is a heterocyclic compound containing nitrogen, oxygen, and bromine atoms. It is a member of the pyrazine family and has been studied extensively due to its potential applications in various scientific fields. BHPC has been synthesized in various ways, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用机制
The mechanism of action of 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and nucleic acids. It is believed that 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide binds to the active sites of the enzymes, blocking their activity and thus preventing the synthesis of proteins and nucleic acids. Additionally, 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide is thought to interfere with the production of reactive oxygen species, which are believed to be involved in the progression of various diseases.
Biochemical and Physiological Effects
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has been studied for its potential biochemical and physiological effects. Studies have shown that 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide may have anti-inflammatory, antioxidant, and antifungal properties. Additionally, 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has been shown to inhibit the growth of cancer cells in vitro. Furthermore, 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has been shown to have a protective effect against oxidative stress and to reduce the risk of cardiovascular diseases.
实验室实验的优点和局限性
The advantages of using 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide in laboratory experiments include its low cost and its availability in a variety of forms. Additionally, 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide is relatively stable and can be stored for long periods of time without degradation. The main limitation of using 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide in laboratory experiments is its toxicity. 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide is toxic to humans and animals and should be handled with care.
未来方向
The potential future directions for 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide research include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further studies could be conducted to explore the potential of 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide as an insecticide, herbicide, and fungicide. Furthermore, future studies could focus on the development of new synthetic methods for the production of 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide and its derivatives. Finally, further studies could be conducted to explore the potential of 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide as an antioxidant and anti-inflammatory agent.
合成方法
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide can be synthesized in several ways, including the direct condensation of 3-bromophenol and N'-hydroxypyrazine-2-carboximidamide, the reaction of 3-bromophenol and N'-hydroxypyrazine-2-carboximidamide in the presence of an acid catalyst, and the reaction of 3-bromophenol and N'-hydroxypyrazine-2-carboximidamide in the presence of a base catalyst. The direct condensation method is the simplest and most efficient route for synthesizing 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide. This method involves the reaction of 3-bromophenol and N'-hydroxypyrazine-2-carboximidamide in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at a temperature of 120°C for 8 hours.
科学研究应用
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has been studied extensively due to its potential applications in various scientific fields. It has been used in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a starting material for the synthesis of other heterocyclic compounds, such as quinolines, pyridines, and thiophenes. 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has also been studied for its potential use as an antioxidant, antifungal, and antimicrobial agent. Additionally, 6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide has been studied for its potential use as a herbicide, insecticide, and fungicide.
属性
IUPAC Name |
6-(3-bromophenoxy)-N'-hydroxypyrazine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O2/c12-7-2-1-3-8(4-7)18-10-6-14-5-9(15-10)11(13)16-17/h1-6,17H,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNCMDDMYVCFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=NC(=CN=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)OC2=NC(=CN=C2)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(dimethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B6605913.png)
![ethyl 3-oxa-7-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),4,8,10-pentaene-5-carboxylate](/img/structure/B6605921.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605923.png)
![4-chloro-N-[2,2,2-trichloro-1-(5-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605926.png)
![2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B6605937.png)
![4-chloro-N-[2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605943.png)




![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)

